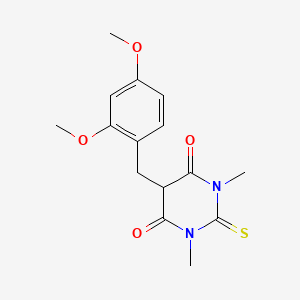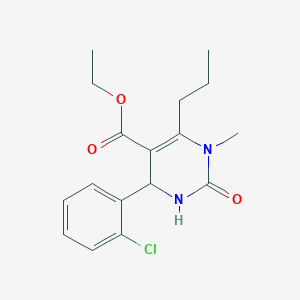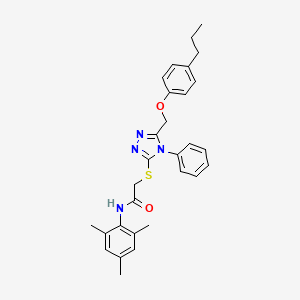![molecular formula C29H30N2O3S2 B11083796 N-{(5E)-4-Oxo-5-[4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-YL}adamantane-1-carboxamide](/img/structure/B11083796.png)
N-{(5E)-4-Oxo-5-[4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-YL}adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(5E)-4-Oxo-5-[4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-YL}adamantane-1-carboxamide is a complex organic compound with a unique structure that combines elements of adamantane, thiazolidine, and benzylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(5E)-4-Oxo-5-[4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-YL}adamantane-1-carboxamide typically involves multiple steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with a carbonyl compound under acidic or basic conditions to form the thiazolidine ring.
Introduction of the Adamantane Group: The adamantane group is introduced through a nucleophilic substitution reaction, where an adamantane derivative reacts with the thiazolidine intermediate.
Benzylidene Formation: The benzylidene group is formed by the condensation of a benzaldehyde derivative with the thiazolidine-adamantane intermediate under basic conditions.
Final Coupling: The final step involves coupling the benzylidene-thiazolidine-adamantane intermediate with a carboxamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-{(5E)-4-Oxo-5-[4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-YL}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific functional groups being targeted. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It might be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{(5E)-4-Oxo-5-[4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-YL}adamantane-1-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound might inhibit or activate specific enzymes by binding to their active sites.
Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.
Modulation of Gene Expression: The compound might influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine ring structure and are known for their antidiabetic properties.
Adamantane Derivatives: Compounds containing the adamantane group are often used in antiviral and antiparkinsonian drugs.
Benzylidene Derivatives: These compounds are commonly used in the synthesis of various pharmaceuticals and materials.
Uniqueness
N-{(5E)-4-Oxo-5-[4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-YL}adamantane-1-carboxamide is unique due to its combination of structural elements from different classes of compounds, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C29H30N2O3S2 |
|---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
N-[(5E)-4-oxo-5-[[4-(2-phenylethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C29H30N2O3S2/c32-26-25(15-20-6-8-24(9-7-20)34-11-10-19-4-2-1-3-5-19)36-28(35)31(26)30-27(33)29-16-21-12-22(17-29)14-23(13-21)18-29/h1-9,15,21-23H,10-14,16-18H2,(H,30,33)/b25-15+ |
InChI Key |
OUJRNJMPZAMYBV-MFKUBSTISA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN4C(=O)/C(=C\C5=CC=C(C=C5)OCCC6=CC=CC=C6)/SC4=S |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN4C(=O)C(=CC5=CC=C(C=C5)OCCC6=CC=CC=C6)SC4=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-bromobenzoate](/img/structure/B11083719.png)

![Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]propanoate](/img/structure/B11083726.png)
![1-Amino-3-phenylpyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B11083735.png)
![N-(3,4-Dichlorophenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B11083737.png)
![ethyl 4-({(2Z)-3-(2-chlorobenzyl)-6-[(2-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11083744.png)

![methyl (2E)-3-fluoro-3-[(2-oxopropyl)sulfanyl]-2-(trifluoromethyl)prop-2-enoate](/img/structure/B11083771.png)
![2-[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11083784.png)
![Ethyl 4-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-1-yl)benzoate](/img/structure/B11083792.png)
![2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11083803.png)
![4-({4,6-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}amino)phenol](/img/structure/B11083804.png)

![(3-Chlorophenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11083809.png)
